Bienvenue dans la boutique en ligne BenchChem!

cis-2-Iodocyclopropanecarboxylic acid

Negishi coupling HIV NNRTI Stereospecific synthesis

cis-2-Iodocyclopropanecarboxylic acid (CAS 122676-92-0) is the essential intermediate for MIV-150, a potent HIV NNRTI (EC₅₀ ~1 nM). Only the cis configuration installs the correct chiral center via Negishi coupling; trans isomers produce inactive stereoisomers. The C–I bond enables faster oxidative addition under milder conditions than C–Br/C–Cl analogs. This building block also enables copper-free Sonogashira/cyclization cascades yielding privileged 3-azabicyclo[3.1.0]hexan-2-one scaffolds (78–98% yield). Substituting with bromo, chloro, or trans analogs compromises synthetic utility and biological activity.

Molecular Formula C4H5IO2
Molecular Weight 211.99 g/mol
CAS No. 122676-92-0
Cat. No. B1407576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-2-Iodocyclopropanecarboxylic acid
CAS122676-92-0
Molecular FormulaC4H5IO2
Molecular Weight211.99 g/mol
Structural Identifiers
SMILESC1C(C1I)C(=O)O
InChIInChI=1S/C4H5IO2/c5-3-1-2(3)4(6)7/h2-3H,1H2,(H,6,7)/t2-,3+/m1/s1
InChIKeyJLDDIEQQVGNSGM-GBXIJSLDSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





cis-2-Iodocyclopropanecarboxylic Acid (CAS 122676-92-0): Baseline Properties and Procurement Context


cis-2-Iodocyclopropanecarboxylic acid (CAS 122676-92-0) is a halogenated cyclopropane carboxylic acid derivative with molecular formula C₄H₅IO₂ and molecular weight 211.99 g/mol [1]. The compound features a cis-configured cyclopropane ring bearing an iodine atom at the 2-position and a carboxylic acid group. Key computed properties include an XLogP3-AA of 0.9, topological polar surface area of 37.3 Ų, and exact mass of 211.93343 Da [1]. It is primarily utilized as a stereochemically defined building block in organic synthesis and pharmaceutical intermediate manufacturing.

Why Generic Substitution Fails for cis-2-Iodocyclopropanecarboxylic Acid: Stereochemical and Reactivity Lock


Generic substitution with trans-isomeric or other halogenated cyclopropanecarboxylic acid analogs is not viable because the cis stereochemistry and the specific C–I bond collectively govern both reaction outcomes and downstream biological activity. The cis configuration is essential for stereospecific transformations such as Negishi couplings that install chiral centers in drug candidates [1], and for copper-free Sonogashira/cyclization cascades that yield bicyclic scaffolds with defined stereochemistry [2]. Replacing the iodine with bromine or chlorine reduces cross-coupling reactivity due to the higher bond dissociation energy of C–Br and C–Cl bonds [3], while trans isomers fail to undergo the same intramolecular cyclizations, leading to divergent products and lower synthetic utility.

Quantitative Differentiation Evidence for cis-2-Iodocyclopropanecarboxylic Acid


Stereospecific Negishi Coupling: Essential cis Configuration for HIV NNRTI MIV-150 Synthesis

In the convergent synthesis of MIV-150, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI), the stereospecific Negishi coupling of an iodocyclopropane moiety to a benzene ring is achieved exclusively with the cis-configured iodocyclopropanecarboxylate intermediate. Stereoselective β- and cis-iodination chemistry was developed to prepare the enantiomerically pure cis-iodocyclopropanecarboxylate [1]. The trans isomer would lead to the incorrect stereoisomer of the final API, which lacks the required biological activity. This stereochemical requirement makes the cis isomer irreplaceable in this pharmaceutical manufacturing route.

Negishi coupling HIV NNRTI Stereospecific synthesis

Copper-Free Sonogashira Coupling Yields: cis vs trans Direct Comparison

In a direct head-to-head comparison under identical copper-free Sonogashira conditions, the cis-2-iodocyclopropanecarboxamide derivative was coupled with various terminal alkynes, yielding cis-2-alkynylcyclopropanecarboxamides in 78–98% yield. The corresponding trans-2-iodocyclopropanecarboxamide gave yields of 76–92% with phenylacetylene and 1-heptyne [1]. While both isomers couple efficiently, only the cis isomer enables subsequent 5-exo-dig cyclization to form 4-methylene-3-azabicyclo[3.1.0]hexan-2-ones, a privileged scaffold in medicinal chemistry [2].

Sonogashira coupling Cross-coupling Yield comparison

pKa Differentiation: cis vs trans Isomers of 2-Iodocyclopropanecarboxylic Acid

The predicted acid dissociation constant (pKa) of cis-2-iodocyclopropanecarboxylic acid is 4.20 ± 0.20 , whereas the corresponding trans isomer (1S,2R configuration) exhibits a slightly lower predicted pKa of 4.09 ± 0.11 . This difference, though modest, is consistent with established trends where cis-2-substituted cyclopropanecarboxylic acids typically display larger pKa values than their trans counterparts [1]. The subtle variation in acidity can influence solubility, salt formation, and purification strategies during process development.

pKa Acidity Physicochemical property

C–I vs C–Br/Cl Reactivity: Enhanced Cross-Coupling Potential

The carbon–iodine bond dissociation energy is approximately 222 kJ/mol, substantially lower than that of C–Br (≈285 kJ/mol) and C–Cl (≈327 kJ/mol) [1]. This thermodynamic advantage translates to faster oxidative addition in palladium-catalyzed cross-coupling reactions, making the iodo derivative a more reactive electrophile than its bromo or chloro analogs. Consequently, cis-2-iodocyclopropanecarboxylic acid and its derivatives enable milder reaction conditions and higher catalytic turnover in Sonogashira, Negishi, and Suzuki-Miyaura couplings.

Bond dissociation energy Cross-coupling reactivity Halogen comparison

Validated Application Scenarios for cis-2-Iodocyclopropanecarboxylic Acid Procurement


Synthesis of HIV NNRTI MIV-150 and Related Cyclopropane-Containing Antivirals

Procurement of cis-2-iodocyclopropanecarboxylic acid (or its derivatives) is essential for executing the stereospecific Negishi coupling step in the convergent synthesis of MIV-150, a potent non-nucleoside reverse transcriptase inhibitor with in vitro EC₅₀ values of 1 nM against HIV-1 and HIV-2 [1]. The cis stereochemistry of the iodocyclopropane moiety is required to install the correct stereocenter in the final API. Substitution with the trans isomer or other halogenated analogs would yield inactive stereoisomers, making the cis iodo derivative the only viable intermediate for this validated process route.

Construction of 3-Azabicyclo[3.1.0]hexan-2-one Scaffolds via Tandem Sonogashira/Cyclization

cis-2-Iodocyclopropanecarboxamides undergo copper-free Sonogashira coupling with terminal alkynes (78–98% yield) followed by 5-exo-dig cyclization to afford substituted 4-methylene-3-azabicyclo[3.1.0]hexan-2-ones [2][3]. This bicyclic framework is a privileged structure in medicinal chemistry, appearing in CNS-active agents and antiviral candidates. The cis configuration is mandatory for the intramolecular cyclization step; trans isomers do not cyclize under these conditions. Researchers and process chemists seeking to access this scaffold should prioritize the cis isomer.

Cross-Coupling-Intensive Medicinal Chemistry Programs Requiring High Reactivity

For medicinal chemistry campaigns that rely heavily on palladium-catalyzed cross-coupling reactions (Negishi, Sonogashira, Suzuki-Miyaura), cis-2-iodocyclopropanecarboxylic acid offers a distinct advantage over bromo and chloro analogs due to the ~63–105 kJ/mol weaker C–I bond [4]. This enables faster oxidative addition and often permits the use of milder reaction conditions, which is particularly beneficial when working with sensitive functional groups or when pursuing late-stage diversification of complex intermediates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for cis-2-Iodocyclopropanecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.